molecular formula C29H32O9 B1259092 Langduin D

Langduin D

Cat. No.: B1259092
M. Wt: 524.6 g/mol
InChI Key: XMCKQXKJWRGZMH-YTUCCQTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Langduin D is a terpene lactone. It has a role as a metabolite.

Scientific Research Applications

  • Multidrug Resistance Reversal in Cancer : A study by Wang et al. (2016) found that a myrsinol diterpene isolated from LANGDU could reverse multidrug resistance in breast cancer cells. The compound, identified as J196-10-1, effectively reversed resistance to several chemotherapy drugs by inhibiting the P-glycoprotein-mediated drug efflux in cancer cells.

  • Quality Control in Traditional Chinese Medicine : Research by Fang et al. (2022) developed a method for rapid discovery and validation of active diterpenoids in LANGDU, used as a Traditional Chinese Medicine. This study is significant for quality control and ensuring the effectiveness of LANGDU in medical applications.

  • Treatment of Skin Diseases : LANGDU, identified as Stellera chamaejasme in some studies, has been traditionally used for treating skin diseases like psoriasis and skin ulcers. A study by Jo et al. (2018) discovered that a flavonoid isolated from Stellera chamaejasme, named stechamone, exhibited strong anti-atopic activity in murine models of atopic dermatitis. This suggests potential therapeutic applications of Langduin D compounds in treating skin inflammatory diseases.

  • Antitumor Activity : VDUP1, a vitamin D3 upregulated protein, has been studied in the context of tumor suppression and cell proliferation, as detailed in studies by Jeon et al. (2005) and Lee et al. (2005). While not directly related to this compound, this research contributes to the broader understanding of cell growth regulation and cancer treatment, which can be relevant in the context of exploring novel therapeutic agents like those found in LANGDU.

  • Computational Biology and Bioinformatics : The Bioconductor project, as discussed in studies by Gentleman et al. (2004) and Huber et al. (2015), while not directly related to LANGDU, highlights the importance of data analysis in modern biosciences. These tools could be instrumental in analyzing data from research on compounds like this compound.

Properties

Molecular Formula

C29H32O9

Molecular Weight

524.6 g/mol

IUPAC Name

(1S,2S,15R,16R,17R,22R)-9-acetyl-8,15-dihydroxy-10-methoxy-17,21,21-trimethyl-3,13,25-trioxaheptacyclo[13.9.2.01,16.02,14.05,14.07,12.017,22]hexacosa-5,7,9,11-tetraene-4,26-dione

InChI

InChI=1S/C29H32O9/c1-13(30)19-17(35-5)12-16-14(20(19)31)11-15-21(32)36-23-27-10-7-18-25(2,3)8-6-9-26(18,4)22(27)28(34,24(33)38-27)29(15,23)37-16/h11-12,18,22-23,31,34H,6-10H2,1-5H3/t18-,22+,23+,26-,27+,28+,29?/m1/s1

InChI Key

XMCKQXKJWRGZMH-YTUCCQTESA-N

Isomeric SMILES

CC(=O)C1=C(C=C2C(=C1O)C=C3C(=O)O[C@@H]4C3(O2)[C@@]5([C@@H]6[C@]4(CC[C@H]7[C@]6(CCCC7(C)C)C)OC5=O)O)OC

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1O)C=C3C(=O)OC4C3(O2)C5(C6C4(CCC7C6(CCCC7(C)C)C)OC5=O)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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